An In-depth Technical Guide to 4-Acetyl-2-fluorobenzoic Acid
An In-depth Technical Guide to 4-Acetyl-2-fluorobenzoic Acid
Introduction: A Versatile Fluorinated Building Block
4-Acetyl-2-fluorobenzoic acid (CAS No. 1029714-95-1) is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique trifunctional architecture, featuring a carboxylic acid, a ketone, and a fluorine atom on a benzene ring, provides multiple reactive sites for chemical modification. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design, as it can profoundly influence key properties such as metabolic stability, lipophilicity, pKa, and binding affinity.[3] This guide offers a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4-Acetyl-2-fluorobenzoic acid, providing researchers with the foundational knowledge required for its effective application in novel molecular design.
Part 1: Physicochemical and Spectroscopic Profile
The precise arrangement of the electron-withdrawing acetyl and fluorine groups, along with the carboxylic acid moiety, dictates the compound's physical and chemical behavior.
Physicochemical Properties
Quantitative data for 4-Acetyl-2-fluorobenzoic acid is limited in publicly accessible literature. The following table summarizes available data and provides estimated values based on structurally similar compounds like 4-acetylbenzoic acid and 2-fluorobenzoic acid.
| Property | Value / Predicted Range | Source / Basis for Estimation |
| CAS Number | 1029714-95-1 | [1] |
| Molecular Formula | C₉H₇FO₃ | [1] |
| Molecular Weight | 182.15 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | General appearance of similar aromatic acids |
| Melting Point | 170-190 °C (Estimated) | Analogy to 4-acetylbenzoic acid (~209°C) and 2-fluorobenzoic acid (~127°C) |
| pKa | 3.0 - 3.5 (Estimated) | The electron-withdrawing F and acetyl groups are expected to increase acidity (lower pKa) compared to benzoic acid (~4.2) and 4-acetylbenzoic acid (~3.7).[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH, THF); sparingly soluble in water (Predicted) | Based on the properties of parent compounds.[4] |
| LogP | 1.7265 (Computed) | [1] |
| Polar Surface Area (PSA) | 54.37 Ų (Computed) | [1] |
Predicted Spectroscopic Signature
1.2.1 ¹H NMR Spectroscopy (Predicted) In a solvent like DMSO-d₆, the following signals are anticipated:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.
-
H-3: A doublet of doublets, coupled to H-5 and the adjacent F atom. Expected around 7.8-8.0 ppm.
-
H-5: A doublet of doublets, coupled to H-3 and H-6. Expected around 8.1-8.3 ppm.
-
H-6: A doublet, coupled to H-5. Expected around 8.0-8.2 ppm.
-
-
Acetyl Protons (-COCH₃): A sharp singlet, integrating to 3H, typically in the range of 2.6-2.7 ppm.
1.2.2 ¹³C NMR Spectroscopy (Predicted)
-
Carboxylic Carbonyl (-COOH): ~165-168 ppm
-
Ketone Carbonyl (-COCH₃): ~195-198 ppm
-
Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon attached to fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF > 240 Hz). Other carbons will show smaller two- or three-bond couplings.
-
C-1: ~130-135 ppm
-
C-2 (C-F): ~160-164 ppm (doublet)
-
C-3: ~115-120 ppm (doublet)
-
C-4 (C-Ac): ~140-145 ppm
-
C-5: ~130-133 ppm
-
C-6: ~125-128 ppm
-
-
Acetyl Carbon (-CH₃): ~27-30 ppm
1.2.3 Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1680-1690 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.
Part 2: Synthesis and Mechanism
A robust synthesis of 4-Acetyl-2-fluorobenzoic acid is critical for its accessibility. A plausible and efficient route involves a Friedel-Crafts acylation followed by oxidation.
Proposed Synthetic Pathway
The most logical synthetic approach starts from 2-fluorotoluene. The methyl group is a mild activating group and an ortho, para-director, while the fluorine atom is a deactivating but also an ortho, para-director.[5][6] Their combined influence strongly directs the incoming electrophile to the C4 position, para to the methyl group and ortho to the fluorine.
Caption: Proposed two-step synthesis of 4-Acetyl-2-fluorobenzoic acid.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.
Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C to pre-form the acylium ion electrophile.[7]
-
Electrophilic Attack: Add 2-fluorotoluene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-acetyl-2-fluorotoluene.
Step 2: Oxidation to Carboxylic Acid
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 4-acetyl-2-fluorotoluene from Step 1 in a mixture of pyridine and water.
-
Oxidation: Heat the solution to reflux and add potassium permanganate (KMnO₄, ~3.0 eq.) portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed. Continue refluxing until a persistent purple color remains, indicating the reaction is complete.
-
Workup: Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain high-purity 4-Acetyl-2-fluorobenzoic acid.
Part 3: Chemical Reactivity and Synthetic Utility
The utility of 4-Acetyl-2-fluorobenzoic acid as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.
Caption: Potential chemical transformations of 4-Acetyl-2-fluorobenzoic acid.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a versatile handle for forming various derivatives.
-
Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) will yield the corresponding ester. This is often used as a protecting group strategy or to enhance lipophilicity.
-
Amidation: Formation of amides can be achieved by first converting the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine. Alternatively, direct amide coupling using reagents like HATU or EDC is a modern and efficient method.[8]
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or by conversion to an ester followed by reduction with a milder agent.
Reactions at the Ketone Group
The acetyl group's carbonyl carbon is electrophilic and serves as a site for nucleophilic attack.
-
Reduction: Selective reduction of the ketone to a secondary alcohol can be accomplished using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact.
-
Reductive Amination: The ketone can react with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a new C-N bond, yielding a secondary or tertiary amine, respectively.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions, such as the aldol condensation, to form larger carbon skeletons.
Reactions on the Aromatic Ring
Further electrophilic aromatic substitution (EAS) is challenging due to the presence of two deactivating groups (acetyl and carboxyl) and one deactivating group (fluoro).[9][10] The acetyl and carboxyl groups are strong meta-directors, while the fluorine is a weak ortho, para-director.[11] The cumulative deactivating effect makes the ring significantly electron-poor and less reactive towards electrophiles. If a reaction is forced under harsh conditions (e.g., strong nitrating or sulfonating mixtures), substitution would be predicted to occur at the C-5 position, which is meta to the powerful acetyl and carboxyl directors and ortho to the fluorine.
Part 4: Safety and Handling
As a laboratory chemical, 4-Acetyl-2-fluorobenzoic acid should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
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